

in vivo characterization of Aderamastat

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Compound of Interest

Compound Name: Aderamastat

Cat. No.: B12388083

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An In-Depth Technical Guide to the In Vivo Characterization of **Aderamastat** (FP-025)

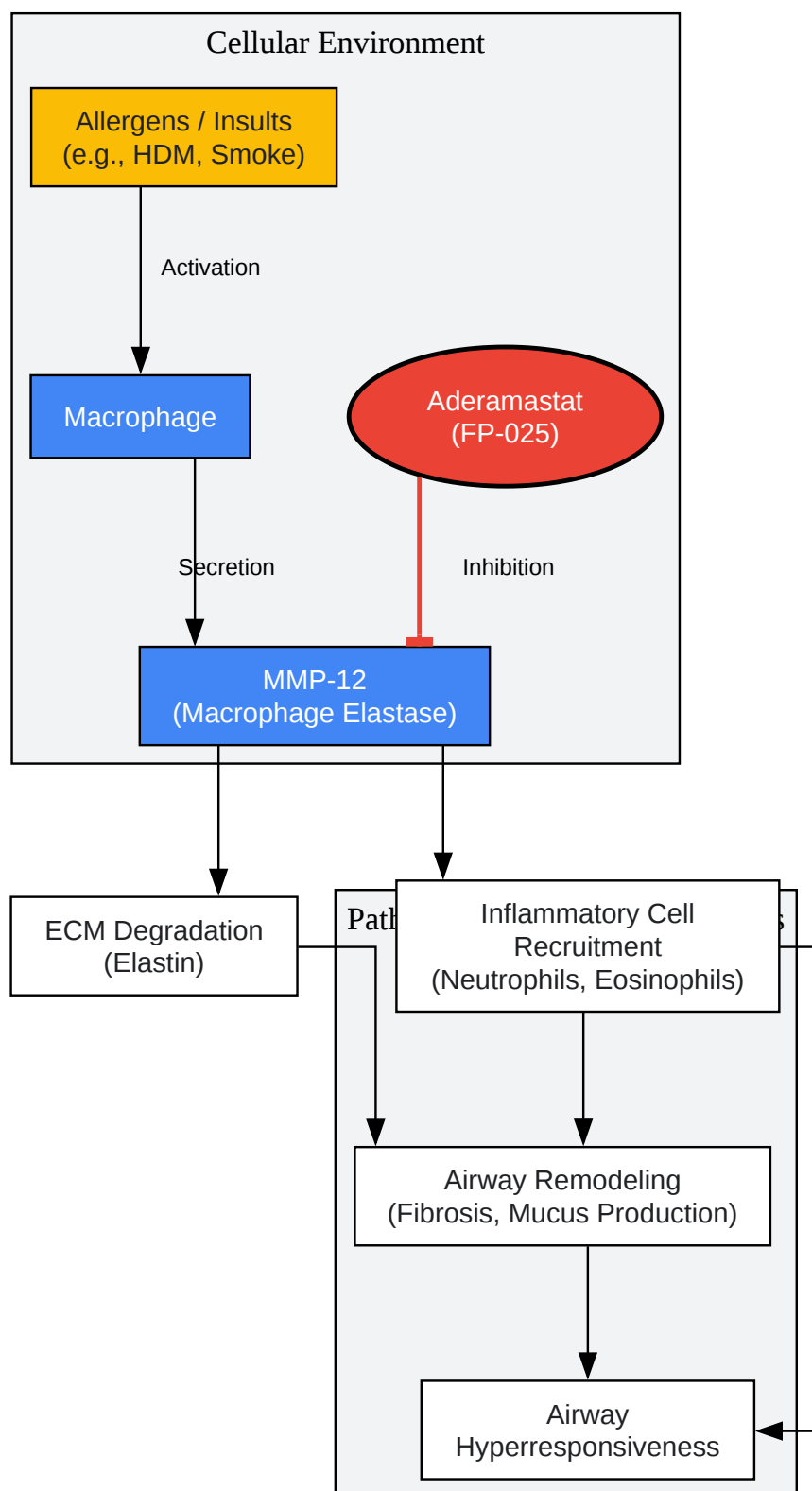
For Researchers, Scientists, and Drug Development Professionals

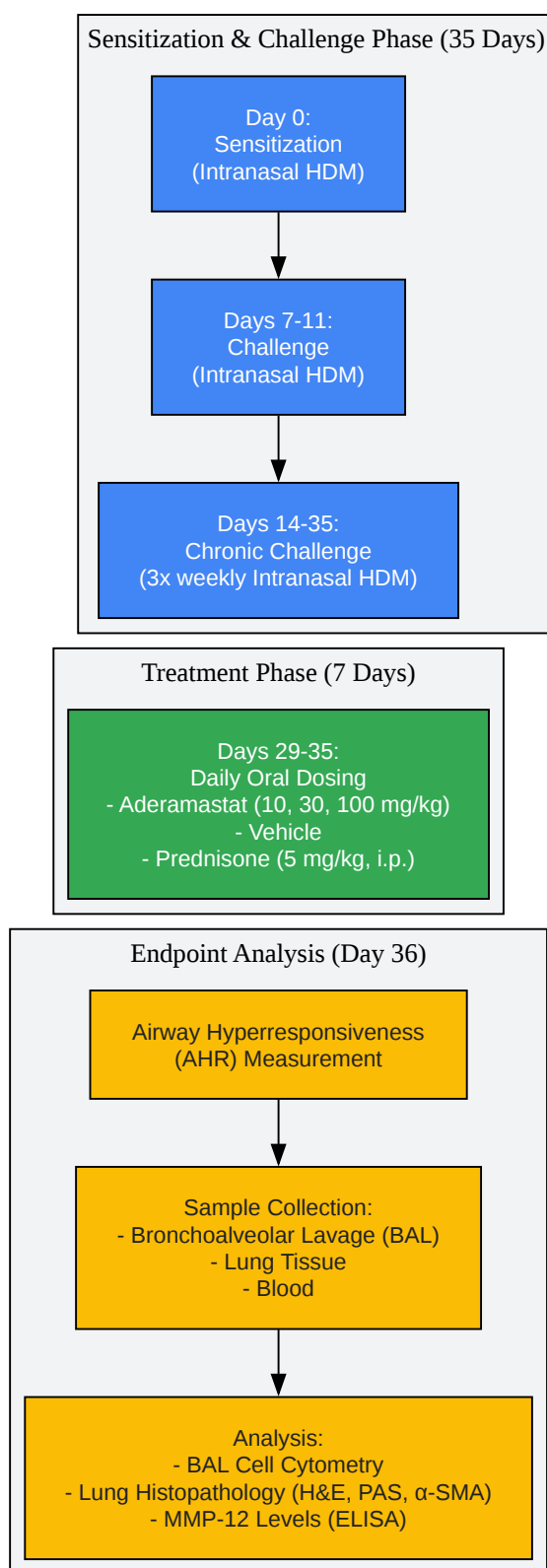
Executive Summary

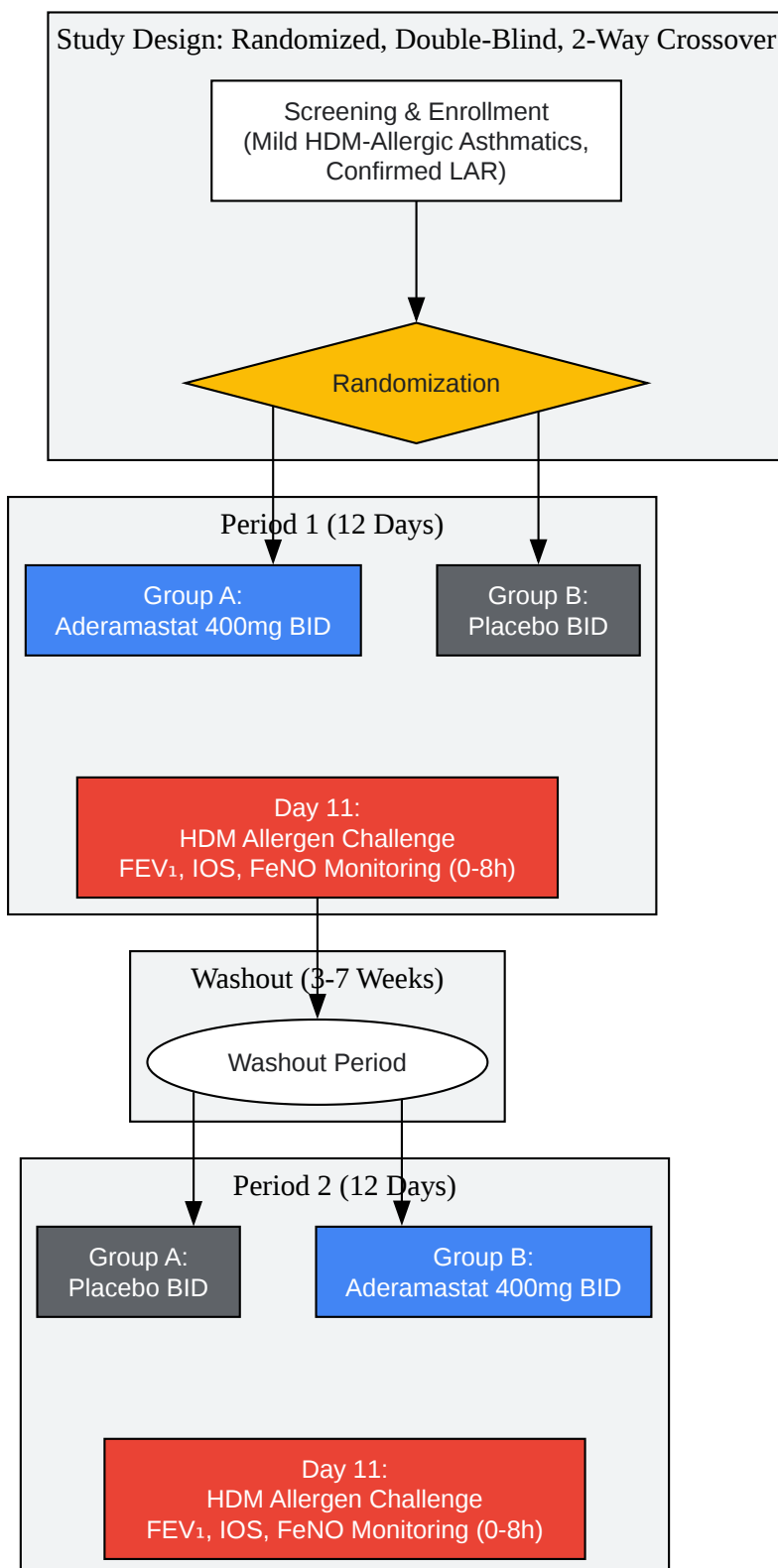
Aderamastat (also known as FP-025) is an orally active, potent, and highly selective inhibitor of matrix metalloproteinase-12 (MMP-12).[1] MMP-12, a macrophage-secreted elastase, is a key mediator in the pathophysiology of inflammatory and fibrotic respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[2][3] Its inhibition represents a novel therapeutic strategy to mitigate airway inflammation, hyperresponsiveness, and tissue remodeling. This document provides a comprehensive technical overview of the in vivo characterization of **Aderamastat**, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing its mechanism and study designs.

Mechanism of Action: MMP-12 Inhibition

MMP-12 plays a central role in tissue remodeling, inflammation, and fibrosis.[2] Secreted by activated macrophages in response to allergens or smoke, MMP-12 degrades extracellular matrix components like elastin.[3] Furthermore, it modulates the activity of other proteases and cytokines, contributing to the recruitment of inflammatory cells (neutrophils, eosinophils) and promoting fibrotic processes, potentially through complex interactions with the IL-13 pathway.[1][4][5] **Aderamastat** selectively inhibits MMP-12, thereby blocking these downstream pathological effects.[1]







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